molecular formula C29H23BrClN3O4 B14112950 5-(5-(4-bromophenyl)-3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

5-(5-(4-bromophenyl)-3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

Cat. No.: B14112950
M. Wt: 592.9 g/mol
InChI Key: TUDQVMNYCDUOED-UHFFFAOYSA-N
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Description

5-[5-(4-bromophenyl)-3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(4-bromophenyl)-3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid typically involves multi-step organic reactions. The process may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.

    Quinoline synthesis: The quinoline moiety can be synthesized via the Skraup synthesis or other suitable methods.

    Coupling reactions: The bromophenyl and chloro-oxo-phenyl groups can be introduced through coupling reactions such as Suzuki or Heck coupling.

    Final assembly: The final compound is assembled through condensation reactions, often under acidic or basic conditions.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or quinoline rings.

    Reduction: Reduction reactions can occur at the oxo groups, potentially converting them to hydroxyl groups.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore for the development of new therapeutic agents.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.

    Analytical Chemistry: Employed in the development of analytical methods for detecting similar compounds.

Mechanism of Action

The mechanism of action of 5-[5-(4-bromophenyl)-3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    5-[5-(4-bromophenyl)-3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid analogs: Compounds with similar core structures but different substituents.

    Quinoline derivatives: Compounds with the quinoline core structure, used in various applications.

    Pyrazole derivatives: Compounds with the pyrazole ring, known for their biological activity.

Uniqueness

The uniqueness of 5-[5-(4-bromophenyl)-3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid lies in its combination of multiple functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C29H23BrClN3O4

Molecular Weight

592.9 g/mol

IUPAC Name

5-[3-(4-bromophenyl)-5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

InChI

InChI=1S/C29H23BrClN3O4/c30-19-11-9-17(10-12-19)24-16-23(33-34(24)25(35)7-4-8-26(36)37)28-27(18-5-2-1-3-6-18)21-15-20(31)13-14-22(21)32-29(28)38/h1-3,5-6,9-15,24H,4,7-8,16H2,(H,32,38)(H,36,37)

InChI Key

TUDQVMNYCDUOED-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)CCCC(=O)O)C5=CC=C(C=C5)Br

Origin of Product

United States

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